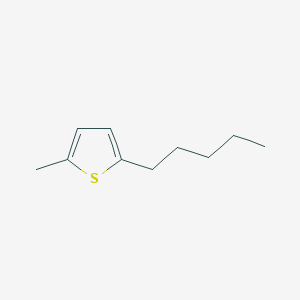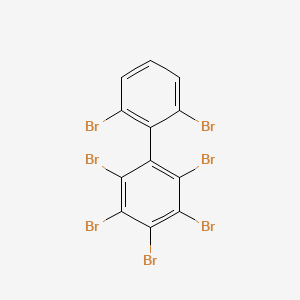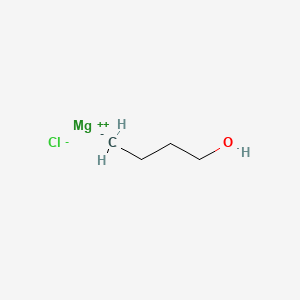
magnesium;butan-1-ol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;butan-1-ol;chloride is a compound that combines magnesium, butan-1-ol, and chloride. This compound is often used in organic synthesis, particularly in the formation of Grignard reagents, which are essential for various chemical reactions. The presence of magnesium and chloride ions in the compound makes it highly reactive and useful in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butan-1-ol;chloride typically involves the reaction of butan-1-ol with magnesium and a chloride source. One common method is the formation of a Grignard reagent, where butan-1-ol reacts with magnesium in the presence of an anhydrous ether solvent to form butylmagnesium chloride. The reaction is as follows:
CH3CH2CH2CH2OH+Mg+Cl2→CH3CH2CH2CH2MgCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is carried out in controlled environments to ensure the purity and yield of the product. The use of high-purity magnesium and chloride sources, along with anhydrous conditions, is crucial for the successful production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;butan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone and other oxidation products.
Reduction: It can be reduced to form butane and other reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane, butanol.
Substitution: Butyl chloride, butyl bromide.
Aplicaciones Científicas De Investigación
Magnesium;butan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of magnesium;butan-1-ol;chloride involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium atom in the compound donates electrons to form a carbon-magnesium bond, making the carbon atom highly reactive. This allows the compound to participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Butylmagnesium bromide: Similar to butylmagnesium chloride but uses bromine instead of chlorine.
Ethylmagnesium chloride: Uses ethyl group instead of butyl group.
Phenylmagnesium chloride: Uses phenyl group instead of butyl group.
Uniqueness
Magnesium;butan-1-ol;chloride is unique due to its specific reactivity and the ability to form stable Grignard reagents. The presence of the butyl group provides distinct reactivity compared to other alkyl groups, making it suitable for specific synthetic applications.
Propiedades
Número CAS |
113116-55-5 |
|---|---|
Fórmula molecular |
C4H9ClMgO |
Peso molecular |
132.87 g/mol |
Nombre IUPAC |
magnesium;butan-1-ol;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
YCAZIHNLGSLFEJ-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCO.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



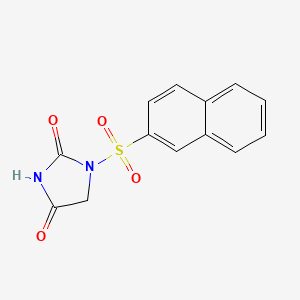
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)

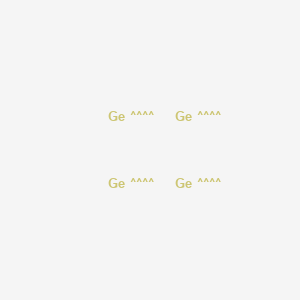


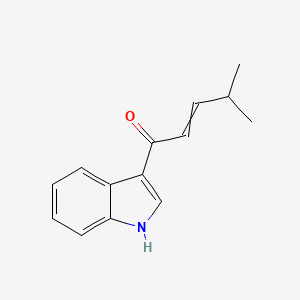
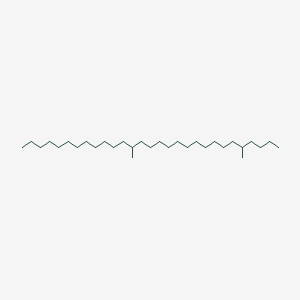
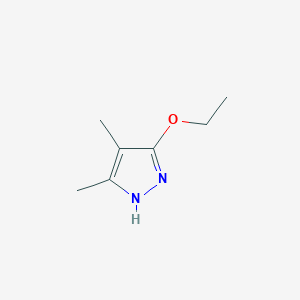
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

